molecular formula C19H18ClN3NaO5S B1669254 Cloxacillin sodium CAS No. 642-78-4

Cloxacillin sodium

Cat. No.: B1669254
CAS No.: 642-78-4
M. Wt: 458.9 g/mol
InChI Key: JBJAWVZHLGPBJA-SLINCCQESA-N
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Description

Cloxacillin sodium is a semi-synthetic antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by staphylococci that produce beta-lactamase. This compound is known for its resistance to degradation by beta-lactamase enzymes, making it effective against certain bacterial strains that are resistant to other penicillins .

Scientific Research Applications

Cloxacillin sodium has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cloxacillin sodium primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

This compound, a semi-synthetic antibiotic in the same class as penicillin, binds to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

The binding of this compound to PBPs disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that this compound interferes with an autolysin inhibitor .

Pharmacokinetics

This compound exhibits an oral bioavailability of 37 to 90% . The drug is absorbed from the gastrointestinal tract, reaching peak levels in the blood within 0.5 to 2 hours . It is distributed throughout the body, with the highest concentrations found in the liver, kidney, spleen, bone, bile, and pleural fluid . The drug is excreted through the kidneys and biliary system .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells, leading to their death . This occurs due to the disruption of the bacterial cell wall synthesis, which is critical for the bacteria’s survival . The drug is particularly effective against certain strains of Staphylococcus aureus bacteria that produce beta-lactamase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug, potentially reducing its bioavailability . Additionally, the drug’s efficacy can be affected by the presence of beta-lactamase-producing bacteria, which can inactivate other penicillin antibiotics .

Safety and Hazards

Cloxacillin Sodium should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

As per the World Health Organization, 10% of medicines in low- and middle-income nations are of poor quality and pose a huge public health risk . The development and implementation of cost-effective, efficient and quick analytical methods to control the quality of these medicines is one of the immediate strategies to avoid such a situation .

Biochemical Analysis

Biochemical Properties

Cloxacillin sodium is active against staphylococci that produce beta-lactamase . It works by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

This compound exerts its effects on various types of cells by stopping the growth of bacteria . It treats only bacterial infections and will not work for viral infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, this compound inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

It is known that the medication should be taken until the full prescribed amount is finished, even if symptoms disappear after a few days . Stopping the medication too early may result in a return of the infection .

Dosage Effects in Animal Models

In children, the dosage is also based on weight and age .

Metabolic Pathways

This compound, like other penicillins, is metabolized via breakage of the beta-lactam ring to form an inactive penicilloic acid metabolite .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract . It is distributed throughout the body with the highest concentrations in the liver, kidney, spleen, bone, bile, and pleural fluid .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cloxacillin sodium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves the acylation of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves crystallization techniques. The crystallization preparation method includes stirring a sodium isooctoate-alcohol solution into a cloxacillin acid solution at a controlled temperature, followed by solventing-out crystallization using an ester or ether solventing-out agent. The resulting crystal slurry is then subjected to centrifugal separation, solvent washing, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cloxacillin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products, which can be analyzed using chromatographic techniques .

Comparison with Similar Compounds

Cloxacillin sodium is often compared with other beta-lactam antibiotics such as:

  • Oxacillin
  • Dicloxacillin
  • Flucloxacillin
  • Nafcillin

Uniqueness

This compound is unique due to its high resistance to beta-lactamase enzymes, which makes it particularly effective against beta-lactamase-producing staphylococci. Compared to other similar compounds, this compound has a broader spectrum of activity against resistant bacterial strains .

Conclusion

This compound is a valuable antibiotic with significant applications in medicine and scientific research. Its resistance to beta-lactamase enzymes and effectiveness against resistant bacterial strains make it a crucial compound in the fight against bacterial infections.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cloxacillin sodium involves the reaction of 6-Aminopenicillanic acid with 3-chloro-6-(2,2-dimethylpropanoyloxy)benzoic acid in the presence of a base to form Cloxacillin. This is then converted to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "6-Aminopenicillanic acid", "3-chloro-6-(2,2-dimethylpropanoyloxy)benzoic acid", "Base", "Sodium hydroxide" ], "Reaction": [ "Step 1: 6-Aminopenicillanic acid is reacted with 3-chloro-6-(2,2-dimethylpropanoyloxy)benzoic acid in the presence of a base to form Cloxacillin.", "Step 2: Cloxacillin is then reacted with sodium hydroxide to form Cloxacillin sodium salt." ] }

CAS No.

642-78-4

Molecular Formula

C19H18ClN3NaO5S

Molecular Weight

458.9 g/mol

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/t13-,14+,17-;/m1./s1

InChI Key

JBJAWVZHLGPBJA-SLINCCQESA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Appearance

Solid powder

642-78-4

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

WHITE, CRYSTALLINE POWDER;  SOL IN ALCOHOL;  SLIGHTLY SOL IN ACETONE, CHLOROFORM;  AQ SOLN IS ALKALINE;  DECOMP BETWEEN 170 °C & 173 °C;  ODORLESS;  BITTER TASTE /MONOHYDRATE/
5.32e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ankerbin, Austrastaph, BRL 1621 sodium salt, BRL-1621 sodium salt, Cloxacillin Sodium, Cloxapen, Ekvacillin, Gelstaph, Monosodium cloxacillin, Orbenin sodium, Prevencilina P, Prostaphilin A, Sodium cloxacillin, Sodium orbenin, Sodium syntarpen, Syntarpen sodium salt, Tegopen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cloxacillin Sodium exert its antibacterial effect?

A1: this compound [] is a β-lactam antibiotic that acts as a mechanism-based inhibitor. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells. PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C19H17ClN3O5SNa and a molecular weight of 475.88 g/mol [].

Q3: Is there spectroscopic data available for this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

  • UV-Spectrophotometry: This technique is frequently used for quantitative analysis, as seen in studies developing stability-indicating assay methods for this compound formulations [, , ].
  • Fluorescence Spectroscopy: This method has been used to study the interaction of this compound with serum albumin [], providing insights into its binding mechanism and potential drug interactions.
  • Infrared Spectroscopy: Infrared spectroscopy helps identify functional groups and has been used in conjunction with other techniques to characterize this compound and its degradation products [, ].
  • Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR studies have been conducted to investigate the interaction of this compound with beta-cyclodextrin, leading to the proposal of a 1:1 inclusion complex [].

Q4: How stable is this compound in different solutions and temperatures?

A5: this compound exhibits variable stability depending on the solvent, temperature, and formulation. Studies have shown degradation in liquid formulations, particularly at room temperature [, , ]. Freezing and thawing methods can also impact stability, with microwave thawing demonstrating potential for preserving potency []. Research has also explored the degradation kinetics of this compound under various conditions, including different solvents and pH levels [].

Q5: What are some strategies to improve the stability and delivery of this compound?

A6: Research has focused on developing improved formulations of this compound to enhance its stability, solubility, and bioavailability. One approach involves the use of ethanolic liposomal gels for transdermal delivery, potentially offering targeted delivery and overcoming limitations associated with oral administration []. Another study investigated the incorporation of this compound into polyionic matrix tablets, aiming to achieve sustained release of this highly water-soluble drug [].

Q6: What is the PK/PD relationship of this compound in goats?

A7: A study investigated the PK/PD relationship of intramuscular this compound in goats to determine effective dosing regimens against Staphylococcus spp. []. The research involved constructing a PK model, followed by PK/PD integration and simulations to evaluate the probability of target attainment (PTA) for various doses and administration intervals.

Q7: Are there known mechanisms of resistance to this compound?

A7: Yes, the primary mechanism of resistance to this compound and other β-lactam antibiotics is the production of β-lactamases by bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective.

Q8: What analytical methods are commonly used for the quantification of this compound?

A8: Several analytical methods have been employed for the determination of this compound in various matrices, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying components in a mixture. It has been extensively employed in studies analyzing this compound in pharmaceutical formulations [, , , , , , ].
  • Reverse-Phase HPLC (RP-HPLC): This specific HPLC technique is particularly useful for analyzing non-polar compounds and has been utilized to quantify this compound in bulk and pharmaceutical dosage forms [, , ].
  • Ultra-Performance Liquid Chromatography (UPLC): This advanced chromatographic technique offers improved resolution, sensitivity, and speed compared to traditional HPLC. It has been utilized to develop a stability-indicating method for this compound analysis [].

Q9: How are these analytical methods validated?

A9: Validation of analytical methods is essential for ensuring accuracy, precision, and reliability of results. Common validation parameters include:

    Q10: Does ascorbic acid impact the binding of this compound to serum albumin?

    A11: A study utilizing dynamic and equilibrium dialysis methods investigated the interaction between ascorbic acid and this compound in vitro []. Results indicated that ascorbic acid inhibits the binding of this compound to bovine serum albumin.

    Q11: What other areas of research are relevant to this compound?

    A11: Ongoing research related to this compound encompasses various aspects, including:

    • Exploration of this compound interactions with novel drug delivery systems like benzimidazolium gemini surfactants [].
    • Investigation of alternative therapeutic applications, such as its activity against Cryptosporidium parvum [].
    • Understanding the location and behavior of Staphylococcus aureus in chronic mastitis and its implications for this compound treatment efficacy [].

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